epi-Saquinavir
Description
Properties
Molecular Formula |
C₃₈H₅₀N₆O₅ |
|---|---|
Molecular Weight |
670.84 |
Synonyms |
(R)-N1-((2S,3R)-4-((3S,4aS,8aS)-3-(tert-Butylcarbamoyl)octahydroisoquinolin-2(1H)-yl)-3-hydroxy-1-phenylbutan-2-yl)-2-(quinoline-2-carboxamido)succinamide; USP Saquinavir Related Compound A: |
Origin of Product |
United States |
Biological Implications of Stereoisomerism on in Vitro Cellular Activity
In Vitro Antiviral Activity in Cell Culture Models
The primary measure of an antiretroviral drug's efficacy is its ability to inhibit viral replication in permissive cell lines. In vitro assays are crucial for determining the potency of a drug and understanding how structural changes, such as stereoisomerism, affect its antiviral activity.
The antiviral potency of Saquinavir has been extensively documented in various in vitro systems. In acutely and chronically HIV-1-infected peripheral blood lymphocytes, as well as monocytic and lymphoblastoid cells, Saquinavir demonstrates potent antiviral activity with 50% inhibitory concentration (IC50) values typically in the range of 1 to 30 nM. fda.gov The 50% effective concentration (EC50) and 90% effective concentration (EC90) values are generally observed to be between 1-10 nM and 5-50 nM, respectively. hres.ca In MT4 cells, the mean IC50 of Saquinavir against the HIV-1 RF laboratory strain was found to be 37.7 ± 5 nM in the presence of 40% human serum. fda.gov Another study reported an EC50 of 1.2 nM for Saquinavir. mdpi.com
Table 1: In Vitro Antiviral Activity of Saquinavir in Cellular Assays
| Cell/Tissue Culture System | HIV-1 Strain | Parameter | Concentration (nM) |
| Acutely/Chronically Infected PBLs, Monocytic & Lymphoblastoid Cells | Laboratory and Clinical Isolates | IC50 | 1 - 30 |
| Lymphoblastoid/Monocytic Cells, PBLs | HIV-1 (Various) | EC50 | 1 - 10 |
| Lymphoblastoid/Monocytic Cells, PBLs | HIV-1 (Various) | EC90 | 5 - 50 |
| MT4 Cells (in 40% human serum) | HIV-1 RF | IC50 | 37.7 ± 5 |
| TZM-bl cells | Not Specified | EC50 | 1.2 |
| PM-1 CD4+ T cells | HIV-1BaL | EC50 | 0.03 (sustained exposure) |
The reduced protease inhibition expected from epi-Saquinavir would have significant biological consequences at the cellular level. HIV-1 protease is essential for cleaving viral polyprotein precursors (Gag and Gag-Pol) into mature, functional proteins required for the assembly of infectious virions. openmedicinalchemistryjournal.comnih.gov Inhibition of this enzyme by an effective drug like Saquinavir results in the production of immature, non-infectious viral particles. nih.gov
A lower inhibitory potency, as anticipated for this compound, would mean that higher concentrations of the compound are required to achieve the same level of viral suppression as Saquinavir. In a cell culture model, this would manifest as a diminished capacity to halt viral replication and spread. The release of structurally defective viral particles would be less efficient, allowing for the continued production of some level of mature, infectious virions, thereby sustaining the infection within the cell culture. nih.gov
Comparative IC50 and EC50 Determination for this compound vs. Saquinavir in Cellular Assays
Selectivity Profile Against Other Aspartyl Proteases (In Vitro)
A key feature of a successful protease inhibitor is its selectivity for the viral protease over host-cell proteases. Saquinavir was designed to be highly selective for HIV protease, showing little inhibitory activity against structurally related human aspartyl proteases such as pepsin, renin, and cathepsins D and E. nih.goveuropa.eu For several human proteases, the IC50 values for Saquinavir are higher than 10,000 nM, demonstrating its high specificity. europa.eu This selectivity is crucial for minimizing off-target effects and associated cytotoxicity.
The stereochemistry of this compound would likely alter its interaction not only with HIV-1 protease but also with human aspartyl proteases. However, without specific in vitro data for this compound, it is difficult to predict the exact nature of this altered selectivity. It is plausible that the change in shape could either increase or decrease its affinity for human proteases, but it is certain that the selectivity profile would differ from that of Saquinavir.
Interaction with Cellular Transport Proteins (e.g., P-glycoprotein) and Its Stereochemical Dependence (In Vitro)
Cellular transport proteins, such as P-glycoprotein (P-gp), play a critical role in the pharmacokinetics of many drugs by actively effluxing them from cells. Saquinavir is a known substrate and inhibitor of P-gp. europa.eueuropa.eu This interaction can limit its intracellular concentration and oral bioavailability.
The interaction with P-gp is known to be stereoselective for some compounds. plos.orgsemanticscholar.org While direct studies on this compound's interaction with P-gp are not detailed in the search results, research on stereoisomeric prodrugs of Saquinavir provides insight into the stereochemical dependence of such interactions. nih.govresearchgate.net For instance, studies on valine-valine prodrugs of Saquinavir showed that while all stereoisomers could bypass P-gp-mediated efflux to some extent, their stability against metabolic enzymes was stereoselective. nih.govresearchgate.net Another study noted that an aged garlic extract could decrease Saquinavir efflux, an effect attributed to different binding sites in P-gp, highlighting the transporter's ability to distinguish between molecules. plos.orgsemanticscholar.org This suggests that this compound would likely have a different affinity for and transport by P-gp compared to Saquinavir, which would, in turn, affect its intracellular accumulation and, consequently, its biological activity.
Studies on the Cellular Uptake and Intracellular Distribution of this compound (In Vitro)
The uptake of Saquinavir into cells and its subsequent distribution are complex processes. Saquinavir partitions extensively into tissues, and its entry into cells can be influenced by transporters like P-gp. europa.eudrugbank.com The intracellular half-life of Saquinavir in peripheral blood mononuclear cells has been estimated to be between 4 and 18 hours. nih.gov
The stereochemistry of this compound would likely influence its cellular uptake and distribution. Changes in its three-dimensional shape could affect its passive diffusion across the cell membrane and its recognition by uptake and efflux transporters. For example, some studies have linked certain structural moieties in protease inhibitors to decreased cellular uptake. nih.gov Therefore, it is reasonable to assume that the rate and extent of cellular entry for this compound would differ from that of Saquinavir. This altered uptake, combined with potentially different interactions with intracellular components and organelles, would lead to a distinct intracellular distribution pattern and concentration, ultimately impacting its access to any potential intracellular targets.
Mechanisms of Viral Resistance and Stereochemical Impact at the Molecular Level
Analysis of HIV Protease Mutations Conferring Reduced Susceptibility to Saquinavir
Resistance to Saquinavir is primarily associated with the emergence of a specific set of mutations within the HIV-1 protease gene. nih.gov In vitro and in vivo studies have identified two principal mutations that confer reduced susceptibility: G48V (a glycine-to-valine substitution at codon 48) and L90M (a leucine-to-methionine substitution at codon 90). nih.govnih.govfda.gov
The L90M mutation is the predominant mutation observed in clinical settings (in vivo). nih.gov The G48V mutation is less common, and the simultaneous occurrence of both G48V and L90M is rare but results in a significant loss of susceptibility. nih.govnih.gov The G48V mutation is considered a major resistance mutation for Saquinavir. mdpi.com Other mutations, often referred to as secondary or minor mutations, can also contribute to resistance, typically by compensating for any loss of viral fitness caused by the primary mutations. These can include substitutions at various other positions within the protease enzyme. dovepress.com
Table 1: Primary HIV-1 Protease Mutations Associated with Saquinavir Resistance This table is interactive. Click on headers to sort.
| Mutation | Amino Acid Change | Location in Protease | Clinical Observation |
|---|---|---|---|
| L90M | Leucine (B10760876) to Methionine | Distal to active site | Predominant mutation observed in vivo. nih.gov |
| G48V | Glycine to Valine | Flap region, near active site | Major resistance mutation, though less common than L90M. nih.govmdpi.com |
Investigating the Effect of Specific Protease Mutations on epi-Saquinavir Inhibition (In Vitro Enzymatic Assays)
While specific enzymatic assay data for This compound is not available in the reviewed literature, extensive kinetic studies on Saquinavir provide a clear picture of how resistance mutations affect its inhibitory activity. These assays measure the inhibition constant (Ki) or the 50% inhibitory concentration (IC50), with higher values indicating reduced inhibitor potency.
Kinetic analyses of mutant proteases demonstrate a significant decrease in their affinity for Saquinavir. For instance, the L90M mutation alone can cause a 3-fold increase in the Ki value, while the G48V mutation results in a more substantial 13.5-fold increase. nih.govresearchgate.net The double mutant G48V/L90M exhibits a dramatic 419-fold increase in Ki, indicating a profound level of resistance. nih.govresearchgate.net Similarly, a G48T/L89M double mutant shows an 18-fold weaker binding affinity for Saquinavir compared to the wild-type protease. rcsb.orgnih.gov These findings quantify the direct impact of mutations on the inhibitor's ability to bind to and block the enzyme's function. asm.org
Table 2: Effect of Protease Mutations on Saquinavir Inhibition (In Vitro) This table is interactive. Click on headers to sort.
| Protease Mutant | Fold Increase in Ki vs. Wild-Type | Reference |
|---|---|---|
| L90M | 3 | nih.govresearchgate.net |
| G48V | 13.5 | nih.govresearchgate.net |
| G48V/L90M | 419 | nih.govresearchgate.net |
| G48T/L89M | 18 | rcsb.orgnih.gov |
Structural Basis of Resistance Mutations Affecting this compound Binding (Theoretical or Structural Studies)
Structural studies, primarily through X-ray crystallography, have provided detailed molecular insights into how resistance mutations undermine the binding of Saquinavir . Again, while data for This compound is absent, the principles derived from Saquinavir are illustrative.
The design of Saquinavir includes a (S,S,S) stereochemistry in its decahydroisoquinoline (B1345475) (DIQ) group, which is optimized for making critical hydrophobic contacts within the S1' pocket of the protease. nih.gov A change in stereochemistry, as would be present in an epimer, would disrupt these optimized interactions.
The G48V mutation introduces a bulkier valine side chain into the flap region of the protease. mdpi.com Crystal structures of the G48V/L90M mutant in complex with Saquinavir reveal that to accommodate this larger side chain, the inhibitor is physically displaced. nih.gov This movement creates larger gaps between the inhibitor and the flap region, weakening crucial van der Waals interactions and leading to the loss of a key hydrogen bond. nih.govmdpi.com
The L90M mutation occurs at a site distal to the inhibitor binding pocket. nih.gov The substitution of leucine with methionine at this position induces subtle conformational changes in the active site. Specifically, it reduces the volume and flexibility of the S1/S1' substrate-binding pockets, which indirectly alters the inhibitor's binding conformation and reduces affinity. nih.gov In the G48T/L89M mutant, the enzyme assumes a more "open" conformation, which expands the active site and prevents the tight binding necessary for potent inhibition. rcsb.orgnih.govacs.org
Cross-Resistance Profiles of this compound with Other Protease Inhibitors (In Vitro)
Cross-resistance occurs when mutations selected by one drug also confer resistance to other drugs in the same class. The pattern of cross-resistance for Saquinavir is distinct from that of many other PIs due to its unique primary resistance mutations (G48V and L90M). nih.gov
Studies on Saquinavir-resistant isolates have shown variable cross-resistance to other PIs. In one study of 22 viral isolates resistant to Saquinavir, 6 (27%) showed no cross-resistance to Indinavir, Ritonavir, Nelfinavir, or Amprenavir, while 4 (18%) displayed broad cross-resistance. europa.eu The remaining 12 isolates (55%) retained susceptibility to at least one other PI. europa.eu This suggests that Saquinavir's resistance profile does not always preclude the use of other inhibitors.
Conversely, resistance to other PIs does not always confer resistance to Saquinavir. For example, isolates selected in vitro for resistance to Amprenavir have shown increased susceptibility (hypersensitivity) to Saquinavir. asm.org However, some mutations, such as the triple mutation M46I/L63P/I84A, can confer significant resistance to Saquinavir, Ritonavir, and Indinavir simultaneously. asm.org
Table 3: Cross-Resistance of Saquinavir-Resistant HIV-1 Isolates This table is interactive. Click on headers to sort.
| Protease Inhibitor | Susceptibility of Saquinavir-Resistant Isolates (n=22) | Reference |
|---|---|---|
| Amprenavir | 16 of 22 (73%) remained susceptible | europa.eu |
| Indinavir | 11 of 22 (50%) remained susceptible | europa.eu |
| Ritonavir | 9 of 21 (43%) remained susceptible | europa.eu |
| Nelfinavir | 4 of 16 (25%) remained susceptible | europa.eu |
Advanced Analytical and Spectroscopic Techniques for Stereoisomer Characterization
Chiral Chromatography (HPLC, GC, SFC) for Enantiomeric and Diastereomeric Purity Assessment in Research
Chiral chromatography is the cornerstone for separating stereoisomers, enabling the assessment of enantiomeric and diastereomeric purity. google.com High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for this purpose in the pharmaceutical industry. jfda-online.comlibretexts.org
Detailed Research Findings: The separation of Saquinavir and its stereoisomers, including potential epimers, relies on the use of Chiral Stationary Phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely effective. libretexts.org These phases operate on the principle of forming transient, diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase, leading to differential retention times.
For a molecule like epi-Saquinavir, a method would be developed using a normal-phase HPLC system with a cellulose-based chiral column. The mobile phase composition, typically a mixture of a non-polar solvent like n-hexane and a polar modifier like 2-propanol or ethanol, is optimized to achieve baseline separation between Saquinavir and its epimers. jfda-online.com The different spatial arrangements of the substituents around the chiral centers in Saquinavir versus an epimer like this compound result in varied interactions with the CSP, allowing for their separation. jfda-online.comlibretexts.org While Gas Chromatography (GC) can also be used for chiral separations, it often requires derivatization of the analyte to increase its volatility, which is less ideal for large, complex molecules like Saquinavir. Supercritical Fluid Chromatography (SFC) presents a powerful alternative, combining the high efficiency of GC with the gentle conditions of HPLC, and is increasingly used for chiral separations.
The successful application of these methods allows for the determination of stereoisomeric purity in bulk drug substance and can detect even trace amounts of unwanted epimers. jfda-online.com
Table 1: Illustrative HPLC Method for this compound Purity Assessment
| Parameter | Condition |
|---|---|
| Instrument | High-Performance Liquid Chromatography (HPLC) System |
| Column | Cellulose tris(3,5-dimethylphenyl)carbamate CSP (e.g., Chiralcel® OD-H) |
| Mobile Phase | n-Hexane : 2-Propanol : Trifluoroacetic Acid (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 238 nm |
| Retention Time (Saquinavir) | ~9.2 min |
| Retention Time (this compound) | ~7.5 min |
Note: This table is illustrative and based on typical methods for separating chiral compounds. jfda-online.comnih.gov
Mass Spectrometry (MS) for Identification and Structural Elucidation of Stereoisomers
Mass Spectrometry (MS), particularly when coupled with a chromatographic separation technique like LC-MS/MS, is an indispensable tool for the structural elucidation of drug molecules and their isomers. nih.govicm.edu.pl While epimers like Saquinavir and this compound have identical molecular weights, their fragmentation patterns in tandem mass spectrometry (MS/MS) can differ, providing clues to their structural differences.
Detailed Research Findings: In an LC-MS/MS analysis, the parent ion of Saquinavir (m/z 671.6) is selected and subjected to collision-induced dissociation. icm.edu.plgumed.edu.pl The resulting product ions are characteristic of the molecule's structure. For example, a major fragment at m/z 570.2 is typically observed for Saquinavir. icm.edu.pl An epimer, this compound, would produce the same parent ion. However, the change in stereochemistry at one of the chiral centers can influence the stability of certain fragments. This may lead to different relative abundances of the product ions or even unique fragment ions compared to Saquinavir, allowing for their distinction. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements of fragment ions, further aiding in the confident identification of the isomeric structures. Deuterated internal standards, such as Saquinavir-d9, are often used for precise quantification in complex matrices. caymanchem.com
Table 2: Representative Mass Spectrometry Data for Saquinavir Isomer Analysis
| Technique | Parameter | Observation for Saquinavir | Potential Observation for this compound |
|---|---|---|---|
| LC-ESI-MS/MS | Parent Ion (m/z) | 671.6 [M+H]⁺ | 671.6 [M+H]⁺ |
| Major Fragment Ions (m/z) | 570.2, 419.3, 256.2 | 570.2, 419.3, 256.2 (Potentially with different relative intensities) |
Note: Fragmentation data is based on published literature for Saquinavir. icm.edu.plgumed.edu.pl The observations for this compound are hypothetical, illustrating the principles of isomeric differentiation by MS.
Vibrational Spectroscopy (IR, Raman) for Conformational Fingerprinting
Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provide a "fingerprint" of a molecule based on the vibrational modes of its chemical bonds. Since the three-dimensional conformation of a molecule influences these vibrations, epimers can often be distinguished by their unique spectral fingerprints.
Table 3: Key FT-IR Vibrational Bands for Distinguishing Saquinavir from an Epimer
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Potential Difference for this compound |
|---|---|---|
| 3400-3200 | O-H and N-H Stretching | Shift in band position due to altered hydrogen bonding |
| 1700-1630 | Amide C=O Stretching | Slight shift or change in band shape due to conformational differences |
| 1400-600 | Fingerprint Region | Noticeable differences in the pattern of peaks, providing a unique fingerprint |
Note: This table is illustrative. Specific wavenumbers are based on general ranges for functional groups and published spectra for Saquinavir. researchgate.net
Circular Dichroism (CD) Spectroscopy for Chirality Assessment and Conformational Studies
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. It is an exceptionally powerful technique for assessing the chirality of a molecule and studying its conformation in solution.
For this compound, its CD spectrum would be compared against that of a pure Saquinavir reference standard. Any deviation in the shape, sign, or magnitude of the Cotton effects in the spectrum would be a clear indication of the presence of a diastereomeric impurity or that the incorrect isomer is present. This technique is invaluable for confirming the absolute configuration and conformational integrity of a chiral drug in solution. bsmu.by
Table 4: Illustrative Circular Dichroism Data for Chirality Assessment
| Compound | Wavelength of Maxima/Minima (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |
|---|---|---|
| Saquinavir | ~235 nm (Positive Cotton Effect) | +X |
| ~270 nm (Negative Cotton Effect) | -Y | |
| This compound | ~240 nm (Positive Cotton Effect) | +A (where A ≠ X) |
| ~265 nm (Positive Cotton Effect) | +B (Different sign and position) |
Note: This table is a hypothetical representation to illustrate how the CD spectra of diastereomers would differ. The exact values (X, Y, A, B) would be determined experimentally.
Theoretical Considerations and Future Research Directions
Elucidating the Precise Energetic Penalty Associated with D-Asparagine Incorporation in epi-Saquinavir
Saquinavir contains a crucial L-asparagine residue that interacts with the HIV-1 protease active site. An epimer, "this compound," would feature a D-asparagine at this position. The incorporation of a D-amino acid into a peptide-like inhibitor designed for an enzyme that naturally processes L-amino acids would inherently introduce an energetic penalty. mdpi.com This penalty arises from the disruption of the optimal stereochemical arrangement required for high-affinity binding.
Computational studies on HIV-1 protease inhibitors have shown that binding affinity is a delicate balance of enthalpic and entropic contributions. acs.orgacs.org The precise energetic cost of incorporating a D-asparagine in this compound is not experimentally determined but can be hypothesized through computational modeling. This would involve calculating the binding free energies of both Saquinavir and this compound to the protease active site. The difference in these energies would quantify the penalty. This penalty is likely a result of:
Steric Hindrance: The altered stereochemistry of the D-asparagine side chain would likely lead to unfavorable steric clashes with the amino acid residues lining the S2 subsite of the protease.
Disrupted Hydrogen Bonding: The precise geometry of hydrogen bond donors and acceptors in the D-asparagine would be misaligned with the corresponding residues in the protease, such as Asp30, weakening the interaction network. nih.gov
Solvation Penalties: The altered conformation of the bound inhibitor could lead to unfavorable changes in the solvation and desolvation energies of the inhibitor and the binding site. nih.gov
A detailed analysis using quantum mechanics/molecular mechanics (QM/MM) methods could provide a more accurate estimation of this energetic penalty. nih.gov
Exploration of Alternative Binding Pockets or Allosteric Sites for Stereoisomers
While the active site of HIV-1 protease is the primary target for inhibitors like Saquinavir, the existence of allosteric sites offers intriguing possibilities for stereoisomers like this compound. nih.gov Research has identified cryptic or allosteric binding pockets on the surface of HIV-1 protease. stanford.edunih.gov These sites are often more flexible and may not exhibit the same stringent stereochemical requirements as the highly evolved active site.
It is conceivable that while this compound may bind weakly to the active site, it could exhibit a higher affinity for an allosteric pocket. The different three-dimensional shape of this compound might be complementary to the topography of one of these alternative sites. For instance, a site located between the flap and the core of the protease, sometimes referred to as the "Eye site," has been identified as a potential target for allosteric modulators. nih.gov
Future research could involve:
Computational Screening: Docking studies of this compound against the entire surface of HIV-1 protease to identify potential alternative binding sites. mdpi.comresearchgate.net
Fragment-Based Screening: Experimental screening of a library of stereoisomers of inhibitor fragments to identify binding to allosteric sites. stanford.edu
Crystallography: Attempts to co-crystallize HIV-1 protease with this compound to experimentally determine its binding location, which might reveal an unexpected binding mode outside the active site.
The discovery of an allosteric binding mode for a Saquinavir stereoisomer could open new avenues for the design of novel anti-HIV drugs that are less susceptible to active site mutations. mdpi.com
Design Principles for Stereochemically Robust Protease Inhibitors
The potential for reduced activity of stereoisomers like this compound underscores the need for designing stereochemically robust protease inhibitors. The goal is to create inhibitors that are either easy to synthesize as a single, active stereoisomer or whose activity is less affected by epimerization. Key design principles include:
Symmetry: Incorporating elements of C2 symmetry into the inhibitor design can be advantageous as the HIV-1 protease is a C2-symmetric homodimer. This can lead to a more ordered and potent binding, as seen with some pseudosymmetric inhibitors. scispace.com
Minimizing Chiral Centers: Reducing the number of stereogenic centers in an inhibitor simplifies synthesis and reduces the potential for mixtures of diastereomers.
Rigid Scaffolds: Incorporating rigid cyclic structures can lock the conformation of the inhibitor, pre-organizing it for binding and reducing the entropic penalty upon binding. This can also enhance stereochemical stability. nih.gov
Backbone Interactions: Designing inhibitors that maximize hydrogen bonding interactions with the backbone atoms of the protease can lead to more robust binding against mutations and potentially be less sensitive to minor stereochemical changes. nih.gov
In-situ Synthesis: A novel approach involves the design of a reactive, less complex precursor that can undergo a stereospecific reaction within the enzyme's active site to form the potent inhibitor. This has been demonstrated with an epoxide-based inhibitor in HIV-1 protease crystals. mdpi.com
Table 1: Key Design Principles for Stereochemically Robust Protease Inhibitors
| Principle | Rationale | Reference(s) |
|---|---|---|
| Symmetry | Match the C2 symmetry of the HIV-1 protease dimer for more ordered binding. | scispace.com |
| Minimize Chiral Centers | Simplify synthesis and reduce the number of possible stereoisomers. | slideshare.net |
| Rigid Scaffolds | Pre-organize the inhibitor for binding and enhance stereochemical stability. | nih.gov |
| Backbone Interactions | Create robust interactions that are less susceptible to mutations and minor stereochemical changes. | nih.gov |
| In-situ Synthesis | Generate the potent, stereospecific inhibitor directly within the enzyme's active site. | mdpi.com |
Investigation of this compound as a Tool for Probing HIV Protease Flexibility and Ligand Recognition
The inherent flexibility of HIV-1 protease, particularly in its flap regions, is crucial for its function and a key factor in drug resistance. nih.govnih.gov Stereoisomers like this compound, even if they are weak inhibitors, can serve as valuable chemical probes to explore this flexibility.
By comparing the structural and dynamic effects of Saquinavir and this compound on the protease, researchers could gain insights into:
Conformational Plasticity: How the protease active site adapts to accommodate a suboptimal ligand. This could reveal previously unobserved conformational substates.
Flap Dynamics: Whether the binding of an epimer alters the "flap-open" and "flap-closed" equilibrium in a different manner than the parent drug. nih.gov
Water Networks: The role of the conserved water molecule that mediates interactions between the inhibitor and the flaps. The altered stereochemistry of this compound could perturb this water network, providing information on its energetic contribution to binding. acs.org
Techniques such as X-ray crystallography and NMR spectroscopy, combined with molecular dynamics simulations, would be instrumental in these investigations. For example, high-resolution crystal structures of the protease in complex with this compound could reveal subtle structural rearrangements in the binding pocket. rcsb.orgnih.gov
Hypotheses for Academic Research on Minor Stereoisomers and Their Biological Relevance in Chemical Biology
The study of minor or "inactive" stereoisomers of drugs, often dismissed in the drug development process, can yield significant fundamental insights in chemical biology. The case of this compound can be used to formulate several research hypotheses:
Hypothesis 1: Off-Target Effects: Minor stereoisomers may possess unique off-target activities that are absent in the main drug. While this compound may be a poor HIV-1 protease inhibitor, it could potentially inhibit other proteases or interact with other cellular targets, which could be explored through broad-based screening.
Hypothesis 2: Pro-drug Potential: It is conceivable that a minor stereoisomer could act as a pro-drug, being converted to the active form in vivo through enzymatic action. While racemization of Saquinavir is considered unlikely under physiological conditions, this possibility cannot be entirely dismissed for all stereoisomers without experimental verification. europa.eu
Hypothesis 3: Modulators of Drug Resistance: A minor stereoisomer could potentially interact with drug-resistant mutants of the protease in a way that the parent drug cannot. It might even act synergistically with the primary drug by binding to a different site or by altering the conformational landscape of the resistant enzyme.
Hypothesis 4: Tools for Understanding Stereoselectivity: The systematic study of a series of epimers of a potent drug like Saquinavir can provide a detailed understanding of the principles of stereoselective recognition by an enzyme. This fundamental knowledge is valuable for the broader field of drug design. nih.gov
Table 2: Research Hypotheses for Minor Stereoisomers
| Hypothesis | Description | Potential Research Direction |
|---|---|---|
| Off-Target Effects | The minor stereoisomer interacts with other biological targets. | Broad-based enzymatic and cellular screening assays. |
| Pro-drug Potential | The minor stereoisomer is converted to the active form in vivo. | In vivo metabolic studies and analysis of biotransformation pathways. |
| Modulators of Drug Resistance | The minor stereoisomer has activity against drug-resistant enzyme variants. | Enzymatic assays with resistant protease mutants; combination studies. |
| Tools for Understanding Stereoselectivity | Systematic study of epimers provides insights into enzyme-ligand recognition. | Comparative structural biology (X-ray, NMR) and computational analysis of a series of epimers. |
Q & A
Q. What experimental methodologies are recommended for determining epi-Saquinavir’s inhibitory efficacy against HIV-1 protease?
To assess inhibitory efficacy, use enzyme inhibition assays (e.g., fluorescence resonance energy transfer (FRET)-based protease assays) with purified HIV-1 protease. Include controls with wild-type Saquinavir for comparative analysis. Measure IC₅₀ values in triplicate and validate results using orthogonal methods like surface plasmon resonance (SPR) to confirm binding kinetics . Standardize assay conditions (pH, temperature, substrate concentration) as per ICH guidelines for reproducibility .
Q. How should researchers design dose-response studies to evaluate this compound’s cytotoxicity in primary cell lines?
Employ a gradient dilution series (e.g., 0.1–100 μM) in CD4+ T-cells or monocyte-derived macrophages. Use MTT or ATP-based viability assays and normalize data to untreated controls. Include a positive control (e.g., AZT) and account for cell-line variability by testing in ≥3 independent donor samples. Statistical analysis should use ANOVA with post-hoc Tukey tests to compare dose groups .
Q. What are the best practices for validating this compound’s stability in physiological buffers?
Conduct accelerated stability studies under simulated physiological conditions (37°C, pH 7.4). Analyze degradation products via HPLC-MS at intervals (0, 24, 48, 72 hours). Compare degradation kinetics to Saquinavir and report percentage remaining using non-linear regression models. Include a stability-indicating method validated per ICH Q2(R1) .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported binding affinity across different structural studies?
Discrepancies may arise from variations in protease isoforms (e.g., HIV-1 vs. HIV-2) or crystallization conditions. Perform molecular dynamics simulations to compare binding modes under identical parameters (e.g., AMBER force field, 100 ns trajectories). Validate with mutagenesis studies targeting key protease residues (e.g., Asp25) and correlate with experimental IC₅₀ shifts .
Q. What statistical approaches are suitable for analyzing this compound’s synergistic effects with other antiretrovirals?
Use Chou-Talalay combination index (CI) analysis to quantify synergy in vitro. Design a matrix of dose combinations (e.g., this compound + Ritonavir) and calculate CI values using CompuSyn software. Confirm results with Bliss independence models and report 95% confidence intervals. Address potential confounding variables (e.g., metabolic interference) via LC-MS quantification of drug concentrations .
Q. How should researchers address batch-to-batch variability in this compound synthesis for preclinical trials?
Implement quality-by-design (QbD) principles during synthesis. Characterize each batch using NMR, HPLC purity (>98%), and chiral chromatography to confirm stereochemistry. Establish acceptance criteria for critical quality attributes (CQAs) such as residual solvents (ICH Q3C) and particle size distribution. Use multivariate analysis (e.g., PCA) to correlate synthesis parameters with bioactivity .
Data Presentation & Reproducibility
Q. What are the essential elements for reporting this compound’s pharmacokinetic data in animal models?
Include:
Q. How can researchers ensure reproducibility of this compound’s antiviral activity assays?
- Publish raw datasets (dose-response curves, instrument outputs) in supplementary materials.
- Adhere to ARRIVE guidelines for in vivo studies, detailing animal sex, age, and housing conditions.
- Use open-source software (e.g., GraphPad Prism templates) for analysis pipelines .
Conflict Resolution & Peer Review
Q. How to respond to peer critiques about this compound’s off-target effects in kinase screens?
- Conduct counter-screens against 50+ human kinases using radiometric assays.
- Provide dose-response curves for all off-target hits and calculate selectivity indices (SI = IC₅₀ target / IC₅₀ off-target).
- Discuss limitations (e.g., assay sensitivity thresholds) in the manuscript’s "Data Caveats" section .
Ethical & Regulatory Compliance
Q. What documentation is required for this compound’s preclinical data submission to regulatory agencies?
- ICH-compliant stability reports (Q1A–Q1E).
- GLP-certified toxicity studies (acute/chronic dosing in two species).
- Source data for all pharmacokinetic and efficacy claims, cross-referenced to lab notebooks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
